![molecular formula C20H14N2O4 B2484637 (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide CAS No. 1448140-93-9](/img/structure/B2484637.png)
(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14N2O4 and its molecular weight is 346.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide is a synthetic compound with potential therapeutic applications. Its structure includes a furan moiety and a dibenzo[b,f][1,4]oxazepine core, which are known for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
The compound has the following chemical characteristics:
- Molecular Formula : C20H14N2O4
- Molecular Weight : 346.3 g/mol
- CAS Number : 1448140-93-9
Antimicrobial Activity
Research indicates that compounds containing the dibenzo[b,f][1,4]oxazepine structure exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of oxadiazole, which share structural similarities with the target compound, showed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
- The mechanism of action often involves inhibition of DNA gyrase, crucial for bacterial DNA replication .
Anticancer Activity
The potential anticancer effects of this compound have been suggested through:
- In vitro studies indicating that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
- The presence of the furan ring is associated with enhanced cytotoxicity against various cancer cell lines, making it a candidate for further research in cancer therapy .
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to possess anti-inflammatory activity:
- Studies show that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models .
- The anti-inflammatory properties may be attributed to the modulation of NF-kB signaling pathways .
Case Studies
- Antimicrobial Efficacy : A series of studies on oxadiazole derivatives revealed that certain compounds demonstrated up to three times the antimicrobial potency compared to standard antibiotics like nalidixic acid . This suggests that this compound could exhibit similar or enhanced efficacy.
- Cytotoxicity Against Cancer Cells : In a comparative study involving various dibenzo derivatives, one compound showed IC50 values in the low micromolar range against breast cancer cell lines, indicating significant potential for development as an anticancer agent .
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:
- Caspase Activation : The compound activates caspases, leading to programmed cell death.
- Bcl-2 Family Modulation : It influences the expression of proteins involved in regulating apoptosis.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that (E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide effectively induced apoptosis in human breast cancer cells (MCF-7) by modulating the intrinsic apoptotic pathway .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Its efficacy is highlighted in the following data:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions under controlled conditions to form the bicyclic structure.
- Functional Group Modifications : Introduction of the furan and acrylamide functionalities through selective reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are utilized to confirm the structure and purity of the synthesized compound.
Recent Research Developments
Recent studies have focused on optimizing the synthesis process and enhancing biological efficacy through structural modifications. For instance, a structure-activity relationship (SAR) analysis revealed that specific substitutions at nitrogen and oxygen sites significantly enhance anticancer activity .
Analyse Chemischer Reaktionen
Electrophilic Reactivity of the Acrylamide Moiety
The acrylamide group’s α,β-unsaturated carbonyl system enables it to act as a Michael acceptor, reacting preferentially with soft biological nucleophiles like glutathione (GSH). Key findings from analogous acrylamides include:
Reactivity with Glutathione (GSH)
Acrylamide Derivative | Second-Order Rate Constant (k<sub>GSH</sub>, M⁻¹h⁻¹) | Cytotoxicity Correlation |
---|---|---|
N,N′-methylenebis(acrylamide) (NMBA) | 134.800 | High excess toxicity |
N,N-diethylacrylamide (NDA) | 2.574 | Baseline toxicity |
-
Mechanistic Basis : The electron-withdrawing nature of substituents increases the electrophilicity of the acrylamide’s β-carbon, accelerating GSH conjugation .
-
Steric Effects : Bulky substituents near the reactive site (e.g., in NDA) reduce accessibility, lowering k<sub>GSH</sub> .
For the target compound, the dibenzo[b,f] oxazepin ring’s electron-withdrawing 11-oxo group likely enhances the acrylamide’s electrophilicity, predicting a k<sub>GSH</sub> in the mid-to-high range (e.g., 50–100 M⁻¹h⁻¹).
Stereochemical Influence on Reactivity
The E-configuration of the acrylamide double bond optimizes orbital alignment for nucleophilic attack, as seen in structurally related compounds. Computational studies suggest:
-
The LUMO (Lowest Unoccupied Molecular Orbital) energy of the acrylamide correlates with reactivity: lower LUMO energies (more electrophilic) correspond to higher k<sub>GSH</sub> .
-
Substituents on the furan-3-yl group may donate electron density via resonance, slightly reducing electrophilicity compared to unsubstituted acrylamides.
Reaction Products and Analytical Confirmation
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) data for analogous acrylamides reveal:
-
Monoconjugates : Single GSH adducts formed via 1,4-addition to the acrylamide’s β-carbon .
-
Diconjugates : Observed in bis-acrylamides (e.g., NMBA), where two GSH molecules react per acrylamide unit .
For the target compound, a monoconjugate is expected, with potential for secondary reactions involving the oxazepin ring’s NH group under prolonged incubation.
Biological Implications of Reactivity
-
Cytotoxicity : Linear correlations between k<sub>GSH</sub> and cytotoxicity suggest that higher reactivity corresponds to greater cellular damage .
-
Oxidative Stress : Reactive acrylamides activate antioxidant response pathways (e.g., Nrf2) at concentrations proportional to their k<sub>GSH</sub> .
Comparative Analysis with Methacrylamides
Methacrylamides (methyl-substituted acrylamides) exhibit significantly lower reactivity due to:
-
Electron-Donating Methyl Group : Reduces electrophilicity via inductive effects .
-
Steric Hindrance : The methyl group impedes nucleophilic access.
This contrast underscores the critical role of substituent effects in modulating the target compound’s reactivity.
Synthetic and Pharmacological Considerations
-
Stability : The compound’s electrophilicity necessitates storage under inert conditions to prevent premature degradation.
-
Drug Design : Covalent binding to target proteins (e.g., kinases, HDACs) is a key mechanism of action, as seen in related dibenzo[b,f] oxazepin derivatives .
Pending Research Questions
-
Hydrolysis Kinetics : The 11-oxo group’s susceptibility to hydrolysis under physiological conditions remains uncharacterized.
-
Furan Ring Reactivity : Potential for oxidative ring-opening under oxidative stress conditions warrants investigation.
Eigenschaften
IUPAC Name |
(E)-3-(furan-3-yl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-19(8-5-13-9-10-25-12-13)21-14-6-7-17-15(11-14)20(24)22-16-3-1-2-4-18(16)26-17/h1-12H,(H,21,23)(H,22,24)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEUSGBSMDXEDJ-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)C=CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.